1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-Methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a nitrophenylmethylidene moiety
Preparation Methods
The synthesis of 1-methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation of 1-methyl-1H-pyrazole-3-carbohydrazide with 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in binding studies. Its interactions with various biomolecules can provide insights into biological processes and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 1-methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The nitrophenylmethylidene moiety plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
1-Methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-Methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide: This compound has a similar structure but with the nitro group positioned at the 4th position of the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.
1-Methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide: In this compound, the carbohydrazide group is attached to the 5th position of the pyrazole ring instead of the 3rd position. .
The uniqueness of 1-methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-Methyl-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, understanding biological mechanisms, and developing novel therapeutic agents. The ongoing research and development efforts continue to uncover new applications and insights into the properties of this intriguing compound.
Properties
Molecular Formula |
C12H11N5O3 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
1-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5O3/c1-16-6-5-11(15-16)12(18)14-13-8-9-3-2-4-10(7-9)17(19)20/h2-8H,1H3,(H,14,18)/b13-8+ |
InChI Key |
JJSJSWLERHQOAP-MDWZMJQESA-N |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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